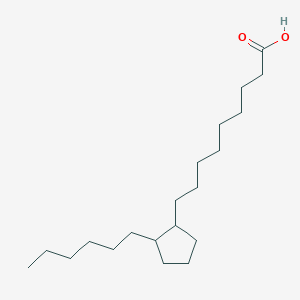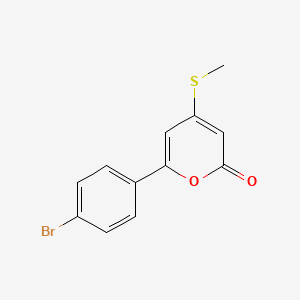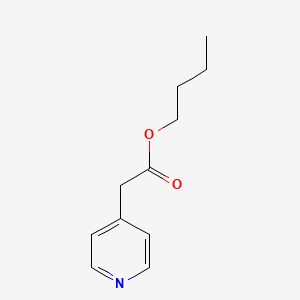
Butyl (pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (pyridin-4-yl)acetate: is an organic compound that belongs to the class of esters It consists of a butyl group attached to the acetate moiety, which is further connected to a pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize butyl (pyridin-4-yl)acetate is through the esterification of pyridin-4-ylacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Fischer Esterification: Another method involves the Fischer esterification process, where pyridin-4-ylacetic acid is reacted with butanol in the presence of an acid catalyst like hydrochloric acid. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl (pyridin-4-yl)acetate can undergo oxidation reactions, particularly at the butyl group, leading to the formation of this compound derivatives with oxidized functional groups.
Reduction: The compound can also undergo reduction reactions, especially at the pyridine ring, resulting in the formation of reduced pyridine derivatives.
Substitution: Substitution reactions can occur at the pyridine ring, where various substituents can replace hydrogen atoms, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Butyl (pyridin-4-yl)acetate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Biochemical Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound derivatives may exhibit pharmacological activities, making them useful in developing new therapeutic agents.
Industry:
Fragrances and Flavors: The ester functional group imparts a pleasant aroma, making it suitable for use in the fragrance and flavor industry.
Polymer Production: It can be used as a monomer or additive in polymer production, enhancing the properties of the final product.
Mechanism of Action
The mechanism of action of butyl (pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (pyridin-4-yl)acetate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (pyridin-4-yl)acetate: Contains a methyl group instead of a butyl group.
Propyl (pyridin-4-yl)acetate: Features a propyl group in place of the butyl group.
Uniqueness:
- The longer butyl chain may also enhance its interactions with hydrophobic regions of biological targets, potentially leading to different biological activities.
Butyl (pyridin-4-yl)acetate: has a longer alkyl chain compared to its ethyl, methyl, and propyl counterparts, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity.
Properties
CAS No. |
132241-73-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
butyl 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
NXSGYJCGZLTOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


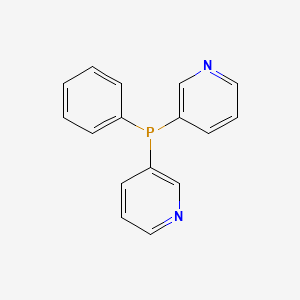
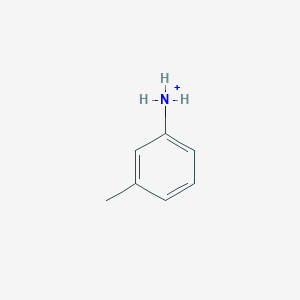
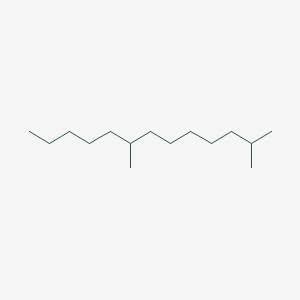
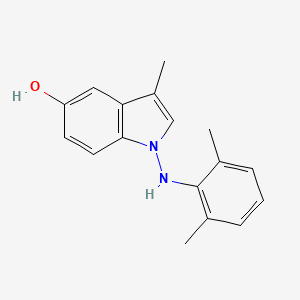
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
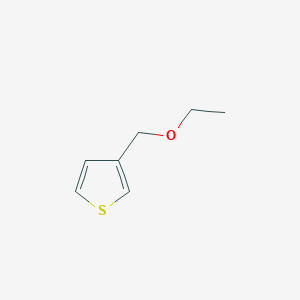
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
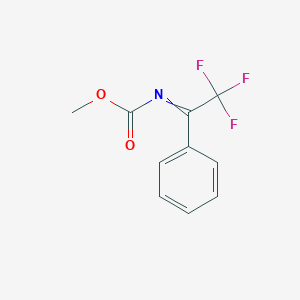
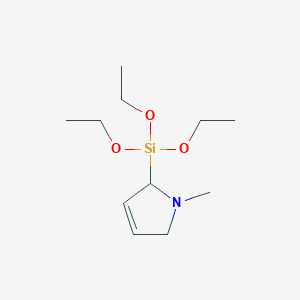
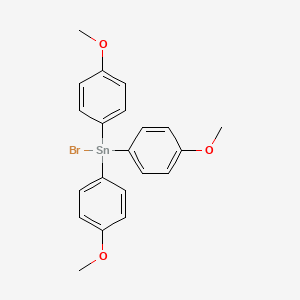
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
